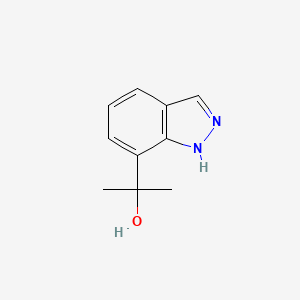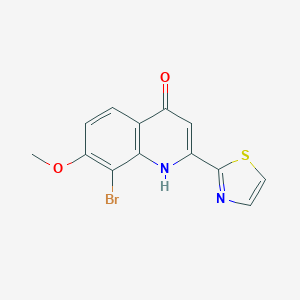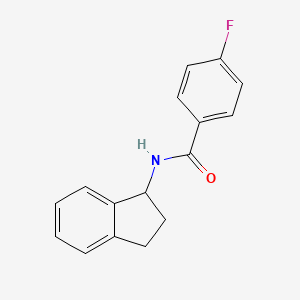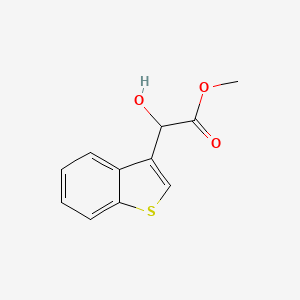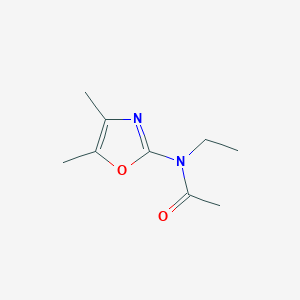
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide
Overview
Description
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide is an organic compound characterized by the presence of an oxazole ring substituted with dimethyl and ethylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide typically involves the reaction of 4,5-dimethyl-1,3-oxazole with ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dimethyl-1,3-oxazol-2-yl)acetamide
- N-(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
- 5-(4,5-Dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether
Uniqueness
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide is unique due to its specific substitution pattern and the presence of both dimethyl and ethylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
57068-17-4 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-5-11(8(4)12)9-10-6(2)7(3)13-9/h5H2,1-4H3 |
InChI Key |
XPOQNIPWKNKCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=C(O1)C)C)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
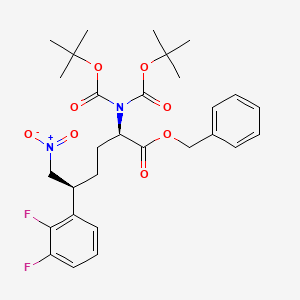
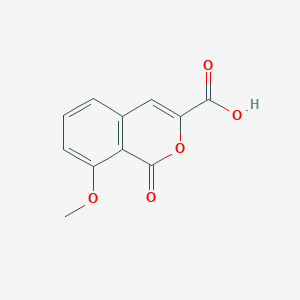
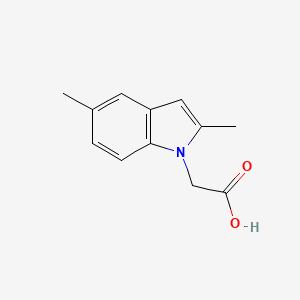
![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)
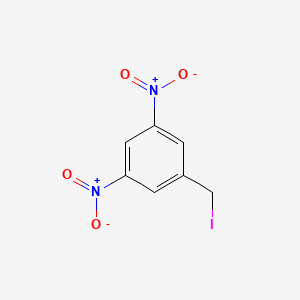
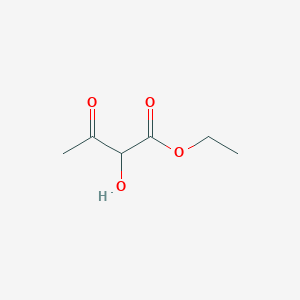
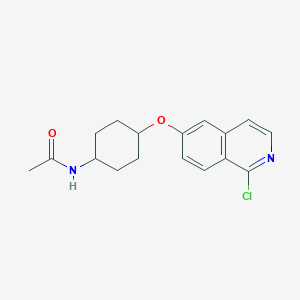
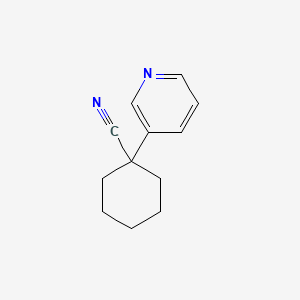
![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)
![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)
